molecular formula C12H15NO2 B8182362 (S)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenol

(S)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenol

Cat. No. B8182362
M. Wt: 205.25 g/mol
InChI Key: NHCHOCDSGYNNIS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenol is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Cinnamic Acid-Derived 4,5-Dihydrooxazoles : This compound is useful in synthesizing cinnamic units containing 4,5-dihydrooxazoles. These units provide reactive centers for polymerizations and other chemical reactions (Kronek et al., 2013).

  • Asymmetric Synthesis of Ruthenium Polypyridines : It serves as a novel chiral auxiliary in the asymmetric synthesis of ruthenium polypyridines (Kraack, Harms, & Meggers, 2013).

  • Coordination Chemistry with M3+ Ions : The compound is used in the coordination chemistry of chiral oxazolyl phenolates with M3+ ions, such as aluminum or lanthanides (Aspinall et al., 2014).

  • Group 4 Metal Complex Chemistry : It is involved in the synthesis and structural characterization of helical hexacoordinate metal complexes, providing insights into the chemistry of group 4 metal complexes (Lee et al., 2009).

  • Photoluminescence in Organic Light-Emitting Diodes (OLEDs) : Ir(III) complexes containing this compound exhibit high photoluminescence quantum yields, making them useful in the development of OLEDs (Sarada et al., 2016).

  • Catalysis in Chemical Reactions : Ruthenium complexes with phenolate-oxazoline ligands catalyze the transfer hydrogenation reaction of nitroarene to aniline efficiently (Jia et al., 2018).

properties

IUPAC Name

2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(2)10-7-15-12(13-10)9-5-3-4-6-11(9)14/h3-6,8,10,14H,7H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCHOCDSGYNNIS-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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